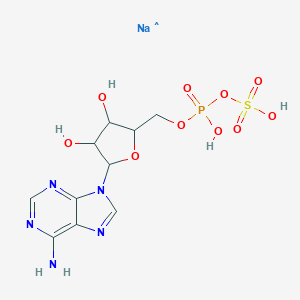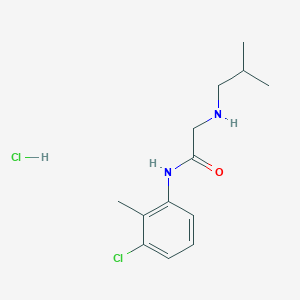
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chloride, also known as CL-316,243, is a selective beta-3 adrenergic receptor agonist. It is a chemical compound that has been widely studied for its potential use in weight loss and metabolic disorders.
Mécanisme D'action
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride selectively activates the beta-3 adrenergic receptor, which is primarily found in adipose tissue. Activation of this receptor leads to an increase in the production of cyclic AMP, which in turn activates protein kinase A. This results in the activation of lipolysis, the breakdown of stored fat, and thermogenesis, the production of heat.
Effets Biochimiques Et Physiologiques
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride has been shown to increase energy expenditure and decrease body weight in animal models. It has also been shown to improve insulin sensitivity and glucose metabolism. Additionally, (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride has been shown to have anti-inflammatory effects and to improve liver function.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride is a useful tool for studying the beta-3 adrenergic receptor and its role in thermogenesis and metabolic disorders. However, it has limitations in terms of its selectivity for the beta-3 adrenergic receptor and its potential off-target effects.
Orientations Futures
Future research on (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride could focus on improving its selectivity for the beta-3 adrenergic receptor and reducing its potential off-target effects. Additionally, further studies could investigate the potential use of (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Méthodes De Synthèse
The synthesis of (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride involves the reaction of (3-chloro-2-methylphenyl)carbamoylmethyl chloride with (2-methylpropyl)amine hydrochloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride has been extensively studied for its potential use in weight loss and metabolic disorders. It has been shown to increase thermogenesis, which is the process of heat production in the body. This leads to an increase in energy expenditure and a decrease in body weight. (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for type 2 diabetes.
Propriétés
Numéro CAS |
109654-77-5 |
|---|---|
Nom du produit |
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride |
Formule moléculaire |
C13H20Cl2N2O |
Poids moléculaire |
291.21 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)-2-(2-methylpropylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-9(2)7-15-8-13(17)16-12-6-4-5-11(14)10(12)3;/h4-6,9,15H,7-8H2,1-3H3,(H,16,17);1H |
Clé InChI |
DEFPJFLOAHQYCG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CNCC(C)C.Cl |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)C[NH2+]CC(C)C.[Cl-] |
Synonymes |
(3-chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



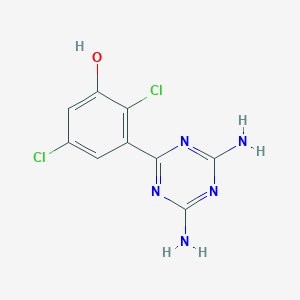
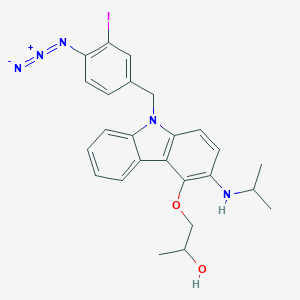

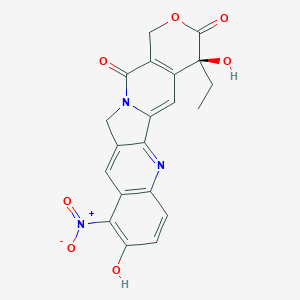
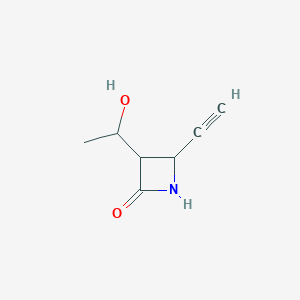
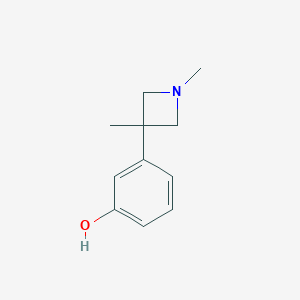
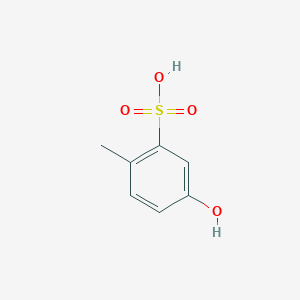
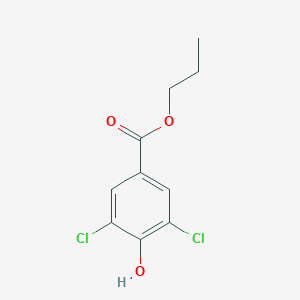
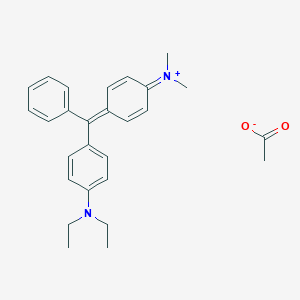
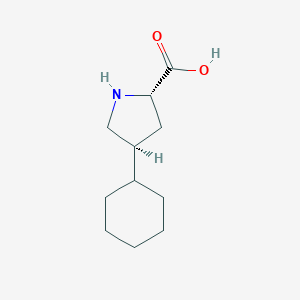

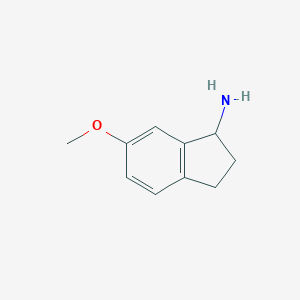
![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)
